5-Bromo-2-(4-fluorobenzyloxy)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-[(4-fluorophenyl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-9-5-14-11(15-6-9)16-7-8-1-3-10(13)4-2-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGAPUGCWLHEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC=C(C=N2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 4 Fluorobenzyloxy Pyrimidine
Strategic Approaches for the Construction of the Pyrimidine (B1678525) Core
The synthesis of 2,5-disubstituted pyrimidines can be achieved through several pathways. A common approach involves the use of readily available starting materials that can undergo cyclization to form the pyrimidine ring. For instance, a one-step process for the synthesis of 2,5-disubstituted pyrimidines from nitriles has been reported, offering a practical and general protocol for a variety of pyrimidine-containing compounds. nih.gov Another versatile method is the Pinner reaction, which has been modified to produce fully substituted pyrimidines from β-keto esters and amidines. mdpi.com
Key precursors for the synthesis of halogenated pyrimidines often start from more fundamental building blocks. For example, 2-hydroxypyrimidine (B189755) can be brominated to yield 2-hydroxy-5-bromopyrimidine. google.com This intermediate is then crucial for introducing the desired substituents. The bromination can be achieved using agents like tribromopyridine or a combination of hydrobromic acid and hydrogen peroxide. A one-step synthesis method for 5-bromo-2-chloropyrimidine (B32469) has been developed using 2-hydroxypyrimidine and hydrobromic acid with hydrogen peroxide catalysis. google.com
| Precursor/Building Block | Reagents and Conditions | Product | Reference |
| 2-Hydroxypyrimidine | Tribromopyridine, Toluene, 80°C | 2-Hydroxy-5-bromopyrimidine | |
| 2-Hydroxypyrimidine | Hydrobromic acid, Hydrogen peroxide | 2-Hydroxy-5-bromopyrimidine | google.com |
| Nitriles | One-pot process | 2,5-Disubstituted pyrimidines | nih.gov |
| β-Keto esters and Amidines | Modified Pinner reaction | Fully substituted pyrimidines | mdpi.com |
| 2-Bromomalonaldehyde and Amidine compounds | One-step reaction | 5-Bromo-2-substituted pyrimidines | google.com |
A pivotal intermediate in the synthesis of 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine is 2-chloro-5-bromopyrimidine. chemicalbook.comlookchem.com This compound offers two distinct reactive sites for sequential functionalization. The chlorine atom at the C2 position is more susceptible to nucleophilic aromatic substitution compared to the bromine atom at the C5 position. This differential reactivity is fundamental to the selective introduction of the 2-(4-fluorobenzyloxy) moiety.
The synthesis of 2-chloro-5-bromopyrimidine is typically achieved by the chlorination of 2-hydroxy-5-bromopyrimidine. chemicalbook.comchemicalbook.com A common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine (B128534) or N,N-dimethylaniline. chemicalbook.comchemicalbook.com
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 2-Hydroxy-5-bromopyrimidine | POCl₃, Toluene, Triethylamine | 80-85°C, 6 hours | 5-Bromo-2-chloropyrimidine | - | chemicalbook.com |
| 5-Bromo-2-hydroxypyrimidine | POCl₃, N,N-dimethylaniline | - | 5-Bromo-2-chloropyrimidine | - | chemicalbook.com |
| 5-Bromo-2-hydroxypyrimidine | POCl₃, DMF, Cetyltrimethylammonium chloride, HCl | 40°C, 12 hours | 5-Bromo-2-chloropyrimidine | 91% | chemicalbook.com |
Formation of the 2-(4-Fluorobenzyloxy) Moiety
The introduction of the 2-(4-fluorobenzyloxy) group is accomplished via a nucleophilic aromatic substitution reaction at the C2 position of the pyrimidine ring.
The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2, C4, and C6 positions. In the case of 2-chloro-5-bromopyrimidine, the C2 position is highly activated towards nucleophilic attack. The reaction with (4-fluorophenyl)methanol in the presence of a suitable base leads to the displacement of the chloride ion and the formation of the desired ether linkage. This type of reaction is a common strategy for the synthesis of 2-alkoxy and 2-aryloxypyrimidines. nih.gov
The formation of the ether bond in this compound typically requires a base to deprotonate the hydroxyl group of (4-fluorophenyl)methanol, generating a more potent nucleophile, the corresponding alkoxide. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The reaction is generally carried out in an aprotic polar solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (CH₃CN).
While many of these reactions proceed without a catalyst, copper-based catalysts such as copper(I) iodide (CuI) or copper(II) oxide (CuO) can be employed to facilitate the etherification, particularly with less reactive nucleophiles or substrates. researchgate.net
| Substrate | Nucleophile | Base | Solvent | Catalyst | Temperature | Product | Reference |
| 2-Chloropyrimidine derivative | Alcohol/Phenol | Cs₂CO₃ | Toluene | CuI or CuO₂ | 110°C | 2-Alkoxy/Aryloxypyrimidine | researchgate.net |
| Pyrimidinone | Alcohol/Phenol | BOP, Cs₂CO₃ | THF | None | Room Temp. to Reflux | Pyrimidine ether | nih.gov |
Functionalization and Derivatization Strategies at the 5-Position
The bromine atom at the C5 position of this compound serves as a versatile handle for further chemical modifications. This allows for the introduction of a wide range of functional groups through various cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation at the C5 position. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is particularly noteworthy for its mild reaction conditions and broad functional group tolerance. This enables the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position.
Furthermore, the 5-bromo substituent can be converted into other functionalities. For instance, it can undergo metal-halogen exchange to form an organometallic intermediate, which can then react with various electrophiles. researchgate.net
| Reaction Type | Reagents | Catalyst | Product | Reference |
| Suzuki-Miyaura Coupling | Organoboron compound | Palladium(0) complex | 5-Aryl/Alkyl-pyrimidine | |
| Iodo-magnesium exchange | iPrMgCl | None | 5-Pyridylmagnesium chloride | researchgate.net |
| Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | None or Lewis Acid | 5,X-Dibromopyrimidine | nih.gov |
Based on a thorough review of available scientific literature, there is insufficient specific data published on the chemical compound This compound to generate a detailed article covering the precise topics outlined in your request.
While extensive research exists on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, for the broader class of 5-bromopyrimidines, specific studies detailing these transformations on the this compound substrate could not be located. Consequently, providing scientifically accurate and detailed information on reaction protocols, research findings, novel synthetic pathways, or scalable synthesis considerations for this exact molecule is not possible without resorting to speculation or extrapolation from related but distinct compounds.
To maintain scientific accuracy and adhere strictly to the provided instructions, which require focusing solely on "this compound," the article cannot be generated as requested.
Molecular Design and Structure Activity Relationship Sar Studies
Design Principles for Pyrimidine-Based Chemical Entities
The pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore readily recognized by various biological systems. This inherent biocompatibility makes it an attractive starting point for the design of new therapeutic agents.
Key design principles for pyrimidine-based chemical entities often revolve around:
Bioisosterism: The pyrimidine nucleus can act as a bioisostere for other aromatic rings, such as benzene (B151609), offering similar steric and electronic properties while potentially improving metabolic stability and solubility.
Hydrogen Bonding Capabilities: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets like enzymes and receptors.
Substituent-Directed Activity: The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring. nih.govresearchgate.net Strategic placement of different functional groups can modulate potency, selectivity, and pharmacokinetic properties.
Positional and Substituent Effects on Molecular Recognition and Biological Activity
The introduction of a bromine atom at the 5-position of the pyrimidine ring is a common strategy in medicinal chemistry. This halogen substitution can influence the molecule's properties in several ways:
Increased Lipophilicity: The bromine atom enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target.
Modulation of Electronic Properties: As a halogen, bromine is an electron-withdrawing group, which can alter the electron density of the pyrimidine ring and influence its reactivity and binding affinity.
Formation of Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can contribute to the stability of the drug-receptor complex.
Metabolic Stability: The presence of a halogen can sometimes block sites of metabolism, leading to a longer duration of action.
Research on various 5-bromopyrimidine (B23866) derivatives has demonstrated their potential as anticancer, antimicrobial, and kinase inhibitory agents, highlighting the significance of this substitution. ijpcbs.comnih.govarabjchem.orgresearchgate.net
Hydrophobic Interactions: The benzyl (B1604629) portion of the group can participate in hydrophobic interactions with nonpolar regions of a target protein.
Pi-Stacking: The aromatic benzene ring can engage in pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.
Ether Linkage: The ether linkage provides a degree of conformational flexibility, allowing the benzyloxy group to adopt an optimal orientation for binding.
Ortho-Position (2-fluoro): A fluorine atom at the ortho position can have a more pronounced steric effect, potentially influencing the conformation of the benzyloxy group and its ability to fit into a binding pocket. It can also participate in intramolecular hydrogen bonding.
Meta-Position (3-fluoro): The electronic and steric effects of a fluorine atom at the meta position are generally intermediate between those of the ortho and para positions.
The optimal position for the fluorine atom is highly dependent on the specific topology and amino acid composition of the target's binding site.
Elucidation of Structure-Activity Relationships within 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine Analogue Series
A comprehensive understanding of the structure-activity relationship (SAR) is derived from the systematic synthesis and biological evaluation of a series of analogues. While a specific study detailing the SAR of a broad series of this compound analogues with varied substituents is not publicly available, we can extrapolate potential SAR trends based on studies of related 5-bromopyrimidine derivatives.
For instance, in a series of 5-bromopyrimidine analogues developed as tyrosine kinase inhibitors, the nature of the substituent at the 2- and 4-positions of the pyrimidine ring, as well as substitutions on appended aromatic rings, had a significant impact on their anticancer activity. nih.govarabjchem.org
To illustrate a hypothetical SAR study for 5-Bromo-2-(benzyloxy)pyrimidine analogues, consider the following interactive data table. The data presented is for illustrative purposes to demonstrate how SAR is typically evaluated and does not represent actual experimental results for this specific compound series.
| Compound ID | R1 (5-position) | R2 (benzyl substituent) | Target Kinase IC50 (nM) |
| 1 | Br | 4-F | 50 |
| 2 | Cl | 4-F | 75 |
| 3 | I | 4-F | 60 |
| 4 | Br | H | 120 |
| 5 | Br | 2-F | 90 |
| 6 | Br | 3-F | 80 |
| 7 | Br | 4-Cl | 55 |
| 8 | Br | 4-CH3 | 150 |
In this hypothetical table, we can observe that:
A bromine at the 5-position (Compound 1) appears to be optimal compared to chlorine (Compound 2) or iodine (Compound 3).
The presence of a fluorine at the 4-position of the benzyl ring (Compound 1) is more favorable than an unsubstituted benzyl ring (Compound 4).
The para-position for the fluorine (Compound 1) is superior to the ortho (Compound 5) or meta (Compound 6) positions.
A chloro substituent at the 4-position of the benzyl ring (Compound 7) shows comparable activity to the fluoro substituent, while an electron-donating methyl group (Compound 8) is detrimental to activity.
Such an analysis allows medicinal chemists to build a pharmacophore model and rationally design new compounds with improved potency and selectivity.
Preclinical Pharmacological Investigations and Molecular Mechanisms
Receptor Agonism/Antagonism Studies
There is no evidence in the current scientific literature to suggest that 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine has been investigated for its modulatory effects on any serotonin (B10506) receptors, including the 5-HT₂C subtype.
In Vitro Antiproliferative and Cytotoxic Activities in Cancer Cell Lines
The evaluation of a compound's ability to inhibit the proliferation of and induce toxicity in cancer cells is a critical first step in determining its potential as a therapeutic agent.
Evaluation Across Diverse Human Cancer Cell Lines
Studies on various pyrimidine (B1678525) derivatives have demonstrated a range of antiproliferative and cytotoxic effects across a panel of human cancer cell lines. For instance, certain fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have shown noteworthy efficacy against multiple cancer cell lines nih.govmdpi.com. Specifically, compounds with chloro and methoxyphenyl substitutions exhibited significant activity against various cancer cell lines, with some even causing total cell death in melanoma and other cancer cell lines nih.govmdpi.com.
Similarly, other pyrimidine-based compounds have been tested against breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative), showing significant anti-proliferative activities researchgate.netmdpi.comnih.govresearchgate.netnih.gov. For example, some 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates and indenopyrimidine-2,5-dione analogs have demonstrated potent cytotoxicity against these breast cancer cell lines nih.govnih.gov.
In the context of other cancers, pyrimidine derivatives have also been evaluated. For example, some thieno[3,2-d]pyrimidine (B1254671) derivatives have shown inhibitory activity against the pancreatic cancer cell line Panc-1 researchgate.net. In studies involving hepatocellular carcinoma, 1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine has been found to inhibit the proliferation of HepG2 cells nih.govresearchgate.net. Furthermore, the potential of pyrimidine-based compounds in treating leukemia has been explored, with some derivatives showing apoptosis-inducing effects in acute promyelocytic leukemia cells nih.gov. The antiproliferative activity of various compounds has also been assessed against HeLa cervical cancer cells nih.govresearchgate.netresearchgate.net.
While specific IC50 values for this compound against these cell lines are not available in the provided search results, the data from related pyrimidine compounds suggest that it could exhibit a range of activities. A hypothetical representation of such data is presented in the table below for illustrative purposes.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | Data not available |
| Panc-1 | Pancreatic Cancer | Data not available |
| PC3 | Prostate Cancer | Data not available |
| MDA-MB-231 | Breast Cancer | Data not available |
| HepG2 | Liver Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| Acute Myeloid Leukemia | Blood Cancer | Data not available |
Mechanistic Insights into Cellular Effects
Understanding the molecular mechanisms by which a compound exerts its antiproliferative effects is crucial for its development as a drug. Research on related pyrimidine and brominated compounds has shed light on several key cellular processes that are often targeted.
Cell Cycle Arrest and Regulation
Many anticancer agents function by interfering with the cell cycle, leading to a halt in cell division and proliferation. For instance, a natural product has been shown to induce G2/M cell cycle arrest nih.govresearchgate.net. Similarly, certain fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have been observed to cause cell cycle arrest in the G1 phase in MCF-7 breast cancer cells nih.gov. The Wnt/β-catenin pathway inhibitor PNU-74654 has also been shown to induce G1 arrest in pancreatic cancer cells mdpi.com. This suggests that a potential mechanism of action for this compound could involve the modulation of cell cycle regulatory proteins, leading to arrest at one of the critical checkpoints.
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a key mechanism through which cancerous cells are eliminated. A number of pyrimidine derivatives have been found to induce apoptosis in cancer cells nih.govnih.govresearchgate.net. For example, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been reported to induce apoptosis in non-small cell lung cancer cells nih.gov. Other studies on different pyrimidine analogues have also demonstrated their ability to trigger apoptosis in leukemia and breast cancer cells mdpi.comnih.gov. This induction of apoptosis is often a consequence of the compound's primary mechanism of action, such as the inhibition of critical survival pathways or the accumulation of cellular damage.
Microtubule Dynamics Disruption
Microtubules are essential components of the cytoskeleton and play a critical role in cell division, particularly in the formation of the mitotic spindle. Disruption of microtubule dynamics is a well-established mechanism for many successful anticancer drugs nih.gov. Certain furo[2,3-d]pyrimidines have been identified as microtubule targeting agents that can suppress microtubule dynamics, leading to mitotic arrest and subsequent cell death nih.gov. Therefore, it is plausible that this compound could interfere with microtubule polymerization or depolymerization, thereby inhibiting the proper segregation of chromosomes during mitosis and leading to cell death.
In Vitro Antimicrobial Properties
No specific studies detailing the antibacterial spectrum or efficacy (e.g., Minimum Inhibitory Concentration values) of this compound against various bacterial strains were found in the reviewed literature.
There is no available data from preclinical in vitro studies on the antifungal activity of this compound.
Other Reported Preclinical Biological Activities
No preclinical studies reporting on other biological activities, such as anti-inflammatory or anti-diabetic effects, for this compound have been identified.
Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). samipubco.comacs.org This method is crucial for understanding potential drug-receptor interactions and for screening virtual libraries of compounds against a specific biological target, such as a protein kinase. ijcce.ac.irrsc.org The simulation results in a score that estimates the binding affinity and provides a model of the binding pose. samipubco.com
Prediction of Binding Modes and Affinities
Binding mode analysis predicts how a ligand fits into the active site of a protein, while binding affinity (often expressed as a binding energy score in kcal/mol or an IC₅₀ value) quantifies the strength of that interaction. acs.org For pyrimidine (B1678525) derivatives, docking studies are frequently used to predict their potential as inhibitors of enzymes like epidermal growth factor receptor (EGFR) or other kinases involved in cancer progression. nih.govrsc.orgtandfonline.com
A comprehensive literature search did not yield specific molecular docking studies for 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine. Consequently, there is no available data on its predicted binding modes or affinities against any specific protein targets.
Identification of Key Interacting Residues and Interaction Types (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Successful binding of a ligand to a protein receptor is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. acs.org Docking simulations identify the key amino acid residues within the protein's binding pocket that participate in these interactions. acs.org This information is vital for structure-activity relationship (SAR) studies, helping chemists to design more potent and selective molecules. jchemrev.com
As no specific docking studies for this compound have been published, there is no information available regarding its key interacting residues or the types of interactions it might form within a biological target's active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sciepub.com By analyzing molecular descriptors (properties derived from the molecular structure), QSAR models can predict the activity of new, unsynthesized compounds. thieme-connect.comresearchgate.net This approach is widely used to guide the design of new derivatives with enhanced potency. sciepub.comthieme-connect.com
No QSAR models that include this compound as part of the training or test set were found in the reviewed literature. Therefore, no predictive biological activity data from QSAR studies is available for this compound.
Theoretical Calculations for Electronic Structure and Reactivity
Theoretical calculations, particularly those based on quantum mechanics, provide deep insights into the electronic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. ijcce.ac.irjchemrev.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of molecules. samipubco.comijcce.ac.ir DFT calculations can determine optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. samipubco.comtandfonline.com These parameters help in understanding a molecule's reactivity and stability. samipubco.comtandfonline.com
Specific DFT calculations for this compound have not been reported in the scientific literature. As a result, data regarding its electronic structure, orbital energies, and reactivity derived from DFT are not available.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. iipseries.orgpharmaceuticaljournal.net These predictions are critical in the early stages of drug discovery to assess a molecule's potential to be successfully developed into a drug. mdpi.compharmaceuticaljournal.net Key parameters often evaluated include solubility, lipophilicity (LogP), gastrointestinal absorption, blood-brain barrier permeability, and adherence to drug-likeness rules such as Lipinski's rule of five. iipseries.orgtandfonline.commdpi.com
A literature search found no published in silico ADME predictions specifically for this compound. Therefore, its predicted pharmacokinetic profile and drug-likeness parameters are not documented.
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine, the protons on the pyrimidine (B1678525) ring are expected to appear as a singlet at a downfield chemical shift due to the electronegativity of the adjacent nitrogen atoms and the bromine atom. The protons of the benzyloxy group will exhibit characteristic signals: a singlet for the methylene (B1212753) (-CH₂-) protons and multiplets for the aromatic protons on the fluorophenyl ring, showing splitting patterns consistent with coupling to the fluorine atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyrimidine ring will resonate at distinct chemical shifts, influenced by the bromine and oxygen substituents. The benzylic carbon and the carbons of the 4-fluorophenyl ring will also show characteristic signals. The carbon directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). While specific experimental data for this exact molecule is not widely published, data from related 5-bromo-2-substituted pyrimidines and pyrazolo[1,5-a]pyrimidine (B1248293) systems can be used to predict the approximate chemical shifts. google.comresearchgate.net For instance, in related pyrimidine structures, the pyrimidine ring carbons show distinct and predictable resonances. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on analogous structures and standard chemical shift increments. Actual experimental values may vary.
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Pyrimidine H-4, H-6 | ~8.7 (s, 2H) | - |
| Benzylic -CH₂- | ~5.5 (s, 2H) | ~68 |
| Fluorophenyl H-2', H-6' | ~7.4 (dd, 2H) | ~130 (d) |
| Fluorophenyl H-3', H-5' | ~7.1 (dd, 2H) | ~116 (d) |
| Pyrimidine C-2 | - | ~165 |
| Pyrimidine C-4, C-6 | - | ~160 |
| Pyrimidine C-5 | - | ~110 |
| Fluorophenyl C-1' | - | ~133 (d) |
| Fluorophenyl C-4' | - | ~163 (d) |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are particularly useful for polar molecules.
When coupled with Liquid Chromatography (LC-MS), it allows for the separation of components in a mixture before mass analysis. This is highly effective for assessing purity and identifying byproducts. researchgate.net The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). researchgate.net
Common fragmentation patterns would likely involve the cleavage of the benzylic ether bond, leading to fragments corresponding to the 4-fluorobenzyl cation and the 5-bromo-2-pyrimidinoxy radical or anion, depending on the ionization mode.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
|---|---|---|
| [M+H]⁺ | 298.9 / 300.9 | Protonated molecular ion peak, showing the characteristic bromine isotope pattern. |
| [C₇H₆F]⁺ | 109.0 | Fragment corresponding to the 4-fluorobenzyl cation. |
| [C₄H₂BrN₂O]⁻ | 188.9 / 190.9 | Fragment corresponding to the 5-bromo-2-pyrimidinoxy anion (in negative ion mode). |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. msu.edu It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic rings, C=N and C=C stretching from the pyrimidine ring, C-O stretching from the ether linkage, and C-Br and C-F stretching. The region from 1450 to 600 cm⁻¹, known as the fingerprint region, provides a unique pattern for the molecule as a whole. msu.edu
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound Positions are approximate and based on typical values for the respective functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine and Phenyl) |
| 2950-2850 | C-H Stretch | Aliphatic (-CH₂-) |
| 1600-1550 | C=N Stretch | Pyrimidine Ring |
| 1510-1450 | C=C Stretch | Aromatic Rings |
| 1250-1200 | C-O Stretch | Aryl Ether (asymmetric) |
| 1100-1000 | C-O Stretch | Aryl Ether (symmetric) |
| 1230-1150 | C-F Stretch | Aryl Fluoride |
| 650-550 | C-Br Stretch | Aryl Bromide |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a laboratory technique for the separation of a mixture. umich.edu It is fundamental for monitoring reaction progress, assessing the purity of the final product, and for the isolation of the target compound from reaction mixtures.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to determine the number of components in a mixture, identify compounds, and check the purity of a substance. libretexts.orgnih.gov For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase due to the moderate polarity of the molecule. umich.edu A solvent system, or eluent, of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) is chosen as the mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. libretexts.org The position of the compound on the developed plate is visualized, often using a UV lamp, and is quantified by its retention factor (Rf) value. umich.edulibretexts.org
Table 4: Typical Thin-Layer Chromatography (TLC) Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ coated on glass or aluminum plates. |
| Mobile Phase (Eluent) | Mixtures of non-polar and polar solvents, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol, with the ratio adjusted to achieve an Rf value of ~0.3-0.5. |
| Visualization | UV light at 254 nm, where the compound will appear as a dark spot against a fluorescent background. Staining with potassium permanganate (B83412) is also a possibility. rsc.org |
For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but is used to separate larger quantities of material. rsc.org A glass column is packed with a stationary phase, typically silica gel. The crude product is loaded onto the top of the column, and the eluent is passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases. Fractions are collected sequentially, and those containing the pure desired compound (as determined by TLC) are combined and the solvent evaporated. The choice of solvent system is guided by prior TLC analysis to ensure efficient separation. rsc.org
Table 5: Typical Column Chromatography Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (230-400 mesh) is commonly used for gravity or flash chromatography. |
| Mobile Phase (Eluent) | A solvent system optimized by TLC, typically a gradient or isocratic mixture of solvents like Hexane and Ethyl Acetate. |
| Loading Method | The crude sample can be dissolved in a minimum amount of eluent and loaded directly (wet loading) or adsorbed onto a small amount of silica gel and then loaded (dry loading). |
| Fraction Monitoring | Fractions are collected and analyzed by TLC to identify those containing the pure product. |
High-Performance Liquid Chromatography (HPLC)
Detailed research findings specifying the parameters for the HPLC analysis of this compound, such as the stationary phase, mobile phase composition, flow rate, and detection wavelength, are not available in the public domain. Method development for similar brominated and fluorinated heterocyclic compounds typically involves reverse-phase chromatography, but a validated method for this specific analyte has not been published.
Crystallographic Analysis for Solid-State Structure Determination
Information regarding the single-crystal X-ray analysis of this compound is not present in the surveyed scientific literature. Consequently, data on its crystal system, space group, unit cell dimensions, and other crystallographic parameters are currently unknown.
Future Directions and Research Perspectives
Exploration of Advanced Synthetic Methodologies for Diversification
The future development of derivatives from the 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine core is heavily reliant on the exploration and application of advanced synthetic methodologies. The bromine atom at the C5 position and the inherent reactivity of the pyrimidine (B1678525) ring are key handles for diversification.
Cross-Coupling Reactions: The C5-bromo substituent is primed for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. researchgate.netrsc.orgacs.orgnih.gov These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, respectively. Such modifications can profoundly influence the compound's steric and electronic properties, enabling fine-tuning of its biological activity. Nickel-catalyzed Suzuki-Miyaura couplings also present a greener and more economical alternative for creating C-C bonds at this position. acs.org
Direct C–H Functionalization: Recent advances in direct C–H functionalization offer a powerful tool for modifying the pyrimidine ring at positions not easily accessible through classical methods. researchgate.netcolab.ws Transition-metal-catalyzed or metal-free C-H functionalization can be employed to introduce new substituents at the C4 and C6 positions, providing access to novel chemical space. For instance, pyrimidine-directed, metal-free C-H borylation could be explored to create versatile boronate intermediates for further derivatization. rsc.org
Deconstruction-Reconstruction Strategies: An innovative approach for profound scaffold alteration involves a deconstruction-reconstruction sequence. digitellinc.comnih.govresearchgate.netresearchgate.netnsf.gov This strategy could transform the pyrimidine core of this compound into other nitrogen-containing heterocycles like pyridines, pyrazoles, or 1,2-oxazoles. digitellinc.com Such skeletal editing would dramatically expand the diversity of accessible analogs, which would be challenging to obtain through traditional synthetic routes.
| Methodology | Target Position on Pyrimidine Ring | Potential Modification |
| Suzuki-Miyaura Coupling | C5 | Aryl, Heteroaryl |
| Sonogashira Coupling | C5 | Alkynyl |
| Buchwald-Hartwig Amination | C5 | Arylamino, Alkylamino |
| Direct C-H Functionalization | C4, C6 | Aryl, Alkyl, Amino |
| Deconstruction-Reconstruction | Pyrimidine Core | Transformation to Pyridine, Pyrazole, etc. |
Design and Synthesis of Multi-Target Ligands Incorporating the this compound Scaffold
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, and its incorporation into multi-target ligands is a promising strategy for addressing complex diseases like cancer. nih.govresearchgate.netnu.edu.kzdongguk.edu The development of dual or multi-target inhibitors can enhance therapeutic efficacy and overcome drug resistance. nih.govresearchgate.net
The this compound scaffold can be strategically elaborated to interact with the ATP-binding sites of multiple kinases. rsc.orgnih.gov For example, by applying molecular hybridization strategies, derivatives could be designed to simultaneously inhibit key kinases involved in synergistic signaling pathways, such as VEGFR2/FGFR1 or EGFR/CDK4. nih.govtandfonline.com The 2-(4-fluorobenzyloxy) group can be oriented towards the solvent-exposed region, while modifications at the C5 position via cross-coupling can be designed to interact with the hinge region or other specific pockets of different kinases. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, has been successfully used to develop multi-target kinase inhibitors, providing a blueprint for how the this compound core could be similarly exploited. rsc.orgnih.gov
Integration with Fragment-Based and De Novo Design Strategies
Fragment-based drug discovery (FBDD) and de novo design are powerful approaches for identifying novel lead compounds. nih.govtandfonline.com The this compound molecule itself, or smaller substructures thereof, can be considered a valuable fragment for screening against various biological targets, particularly protein kinases.
Fragment Growing, Merging, and Linking: If the core pyrimidine fragment shows binding to a target, a "fragment growing" strategy can be employed. researchgate.netdeepchem.io This involves synthetically elaborating the fragment by adding functional groups that extend into adjacent pockets of the binding site. For instance, the 4-fluorobenzyloxy moiety could be extended or modified to achieve additional interactions. Alternatively, a "fragment merging" approach could combine the structural features of this pyrimidine scaffold with another fragment known to bind in a nearby region, creating a more potent, larger molecule. researchgate.netnih.gov
De Novo Design: Computational de novo design algorithms can use the this compound scaffold as a starting point to build novel, optimized ligands within the three-dimensional structure of a target's active site. tandfonline.comnih.gov These methods can suggest modifications at the C5 position or alterations to the benzyloxy group to maximize binding affinity and selectivity.
| Design Strategy | Description | Application to Scaffold |
| Fragment Growing | Elaborating a fragment hit to occupy adjacent binding pockets. | Adding substituents to the 4-fluorobenzyl ring or C4/C6 positions. |
| Fragment Merging | Combining two different fragments that bind to adjacent sites. | Fusing the pyrimidine core with another known binder for a target. |
| De Novo Design | Computationally building a novel ligand within a target's active site. | Using the scaffold as a base for generating optimized structures. |
Potential Applications in Chemical Biology Probes
High-quality chemical probes are essential tools for dissecting biological pathways and validating novel drug targets. nih.govox.ac.uk The this compound scaffold possesses features that make it an attractive candidate for development into a chemical probe, particularly for epigenetic targets like bromodomains. Bromodomains are "readers" of acetylated lysines and are implicated in cancer and inflammatory diseases. nih.govumn.edu
The development of potent and selective inhibitors for individual bromodomains remains a significant challenge. umn.edu The pyrimidine core is a known scaffold in bromodomain inhibitor design. researchgate.net By optimizing the substituents on the this compound core, it may be possible to develop a potent and selective probe for a specific bromodomain, such as those within the BET family (e.g., BRD4) or less-studied families like BRD7/9. nih.govumn.edu Furthermore, the bromine atom could be functionalized to introduce a photo-activatable group or an affinity tag, transforming the molecule into a tool for photoaffinity labeling or target identification studies.
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
To fully explore the therapeutic potential of the this compound scaffold, the generation and evaluation of large derivative libraries are crucial. Combinatorial chemistry coupled with high-throughput screening (HTS) provides a systematic approach to this challenge.
Combinatorial Library Synthesis: The reactivity of the C5-bromo position is highly amenable to parallel synthesis. acs.org A library of diverse building blocks (e.g., boronic acids, terminal alkynes, amines) can be reacted with the core scaffold under optimized cross-coupling conditions to rapidly generate a large library of 2,5-disubstituted pyrimidine derivatives. nih.govresearchgate.net Similarly, a variety of substituted benzyl (B1604629) halides could be used to modify the 2-position ether linkage.
High-Throughput Screening (HTS): The resulting library can then be subjected to HTS against a panel of biological targets, such as a broad array of protein kinases or bromodomains. This unbiased approach can identify novel structure-activity relationships (SAR) and uncover unexpected biological activities for derivatives of the core scaffold. The data generated from HTS can then feedback into further rounds of rational design and synthesis, accelerating the discovery of potent and selective lead compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
